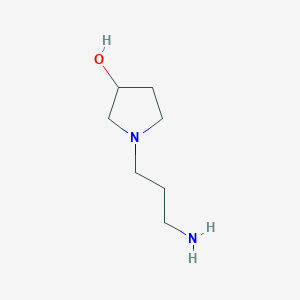

1-(3-Aminopropyl)pyrrolidin-3-ol

Descripción

1-(3-Aminopropyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 3-aminopropyl substituent attached to the nitrogen atom. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.22 g/mol (derived from ). The compound’s stereochemistry is defined by the (3R)-configuration in the cited example, as indicated by its SMILES string: C1CN(C[C@@H]1O)CCCN . This structure confers both hydrophilic (hydroxyl and amine groups) and hydrophobic (pyrrolidine ring) properties, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Propiedades

Fórmula molecular |

C7H16N2O |

|---|---|

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

1-(3-aminopropyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2 |

Clave InChI |

NDZINGHRTXRLEX-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC1O)CCCN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(3-Aminopropyl)pyrrolidin-3-ol, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of 1-(3-Aminopropyl)pyrrolidin-3-ol and Analogs

1-(3-Aminopropyl)pyrrolidin-2-one (APy)

APy (C₈H₁₄N₂O) replaces the hydroxyl group of the target compound with a lactam (2-one) group. This modification enhances its rigidity and basicity, making it suitable for grafting onto poly(ether ketone cardo) (PEK-Cardo) polymers to create high-temperature proton exchange membranes (HT-PEMs) . The lactam group facilitates acid doping in fuel cell applications, achieving proton conductivities up to 190 mS/cm at 180°C, outperforming many non-lactam analogs.

1-(3-Aminopropyl)-4-phenylpiperazine

This compound (C₁₃H₂₁N₃) replaces the pyrrolidine core with a piperazine ring and introduces a phenyl group. Piperazine derivatives are known for modulating serotonin and dopamine receptors, and this analog exhibited ED₅₀ = 12.3 mg/kg in anticonvulsant models and 45% pain inhibition in antinociceptive assays . The 3-aminopropyl chain likely enhances blood-brain barrier permeability compared to the hydroxyl-containing pyrrolidin-3-ol derivatives.

1-(2-Aminophenyl)pyrrolidin-3-ol

This structural change is critical for binding to aminergic receptors, as seen in related compounds targeting neurological pathways . The hydroxyl group retains hydrogen-bonding capacity, but the reduced alkyl chain length may limit solubility compared to the aminopropyl analog.

1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

The addition of an imidazole ring (C₁₀H₁₈N₄O) introduces a heteroaromatic system capable of metal coordination or enzyme inhibition. The aminopropyl chain may enhance cellular uptake, while the hydroxyl group could stabilize interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.